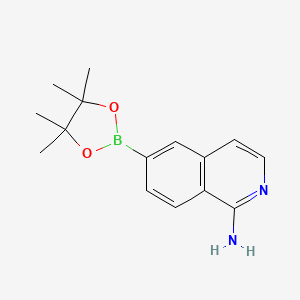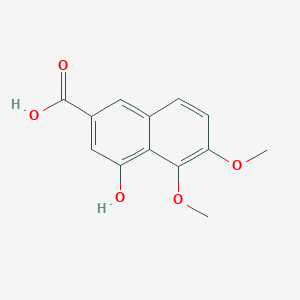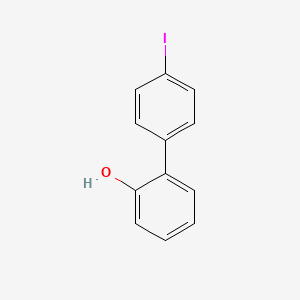
4-(4-Iodo)phenylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Iodo)phenylphenol is an aromatic organic compound that belongs to the class of phenols. It is characterized by the presence of an iodine atom attached to the para position of the phenyl ring, which is further connected to another phenyl ring. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Iodo)phenylphenol can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as ethanol or water, with potassium carbonate as a base . Another method involves the diazotization of 4-aminophenol followed by iodination .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo)phenylphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert it to corresponding hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki Coupling: Palladium catalysts, phenylboronic acid, and bases like potassium carbonate in ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of various substituted phenylphenols.
Coupling Reactions: Formation of biaryl compounds.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Scientific Research Applications
4-(4-Iodo)phenylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Iodo)phenylphenol involves its interaction with molecular targets through its phenolic and iodine functional groups. The phenolic group can form hydrogen bonds and participate in redox reactions, while the iodine atom can engage in halogen bonding and substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: Similar structure but lacks the additional phenyl ring.
4-Fluorophenol: Contains a fluorine atom instead of iodine.
4-Chlorophenol: Contains a chlorine atom instead of iodine.
4-Bromophenol: Contains a bromine atom instead of iodine.
Uniqueness
4-(4-Iodo)phenylphenol is unique due to the presence of both the iodine atom and the additional phenyl ring. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various applications. The iodine atom enhances its ability to participate in halogen bonding and substitution reactions, while the phenyl ring provides additional sites for functionalization and interaction with other molecules .
Properties
CAS No. |
21849-90-1 |
|---|---|
Molecular Formula |
C12H9IO |
Molecular Weight |
296.10 g/mol |
IUPAC Name |
2-(4-iodophenyl)phenol |
InChI |
InChI=1S/C12H9IO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H |
InChI Key |
QWTHORYCNGFHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


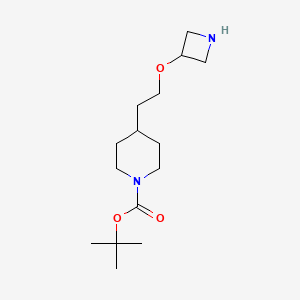
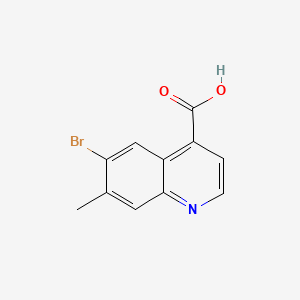
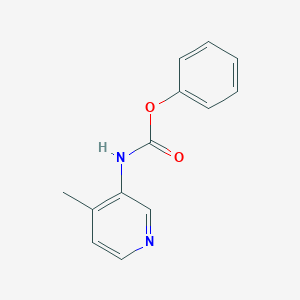
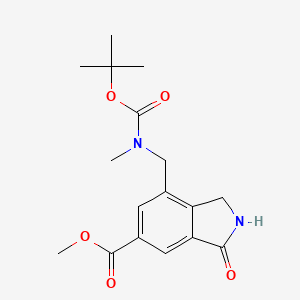
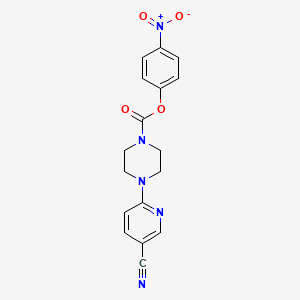
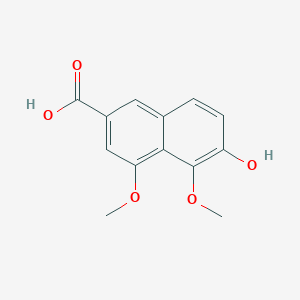

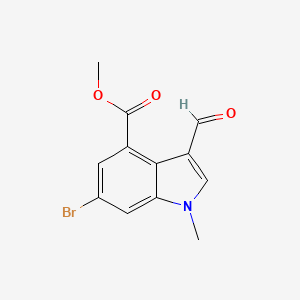
![7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13929119.png)
![Spiro[3.6]decane-1,3-dione](/img/structure/B13929124.png)
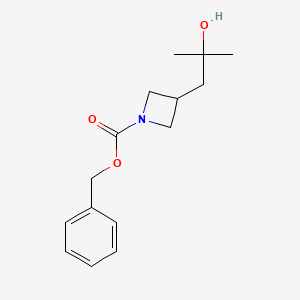
![4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929127.png)
